molecular formula C15H19ClN4O B4715950 1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4715950
M. Wt: 306.79 g/mol
InChI Key: VOUFJCVLCULGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic disorders, such as type 2 diabetes, obesity, and cancer.

Scientific Research Applications

1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in the scientific community for its potential therapeutic applications. Its activation of AMPK has been shown to have numerous beneficial effects on metabolic disorders, such as type 2 diabetes, obesity, and cancer. This compound has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as decrease liver triglyceride content in animal models of obesity and type 2 diabetes. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action

1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex. This binding causes a conformational change in the complex, leading to the activation of the kinase domain of the α-subunit. Activated AMPK then phosphorylates numerous downstream targets involved in energy homeostasis, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
Activation of AMPK by this compound has numerous biochemical and physiological effects. In skeletal muscle cells, this compound has been shown to increase glucose uptake and insulin sensitivity by increasing the translocation of GLUT4 to the plasma membrane. In the liver, this compound has been shown to decrease triglyceride content by increasing fatty acid oxidation and decreasing lipogenesis. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy manipulation of cellular signaling pathways. Additionally, this compound has been shown to have high potency and specificity for AMPK activation. However, this compound also has several limitations for lab experiments. Its mechanism of action involves binding to the γ-subunit of the AMPK complex, which may interfere with other cellular signaling pathways. Additionally, this compound has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more potent and specific AMPK activators. Another potential direction is the investigation of the effects of this compound on other cellular signaling pathways, such as mTOR and MAPK. Additionally, the investigation of the effects of this compound on other disease states, such as neurodegenerative diseases, may provide valuable insights into the potential therapeutic applications of AMPK activators.

properties

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-yl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-4-5-13-14(15(21)17-10(2)3)18-19-20(13)12-8-6-11(16)7-9-12/h6-10H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUFJCVLCULGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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